molecular formula C10H24O3Si B14803389 2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol CAS No. 882167-78-4

2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol

Katalognummer: B14803389
CAS-Nummer: 882167-78-4
Molekulargewicht: 220.38 g/mol
InChI-Schlüssel: VIRVEAMJWGXROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the TBDMS group makes it a valuable intermediate in various synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the product is usually purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification techniques such as distillation or crystallization. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required. The TBDMS group can be removed under mild conditions using fluoride ions, such as those provided by TBAF.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure but with a different hydroxyl group position.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of a diol.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Features a bromine atom, making it useful for different substitution reactions.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol is unique due to its dual hydroxyl protection, which allows for selective reactions at different stages of synthesis. Its stability and ease of removal make it a preferred choice in complex organic syntheses.

Eigenschaften

CAS-Nummer

882167-78-4

Molekularformel

C10H24O3Si

Molekulargewicht

220.38 g/mol

IUPAC-Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]propane-1,3-diol

InChI

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-8-9(6-11)7-12/h9,11-12H,6-8H2,1-5H3

InChI-Schlüssel

VIRVEAMJWGXROR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.